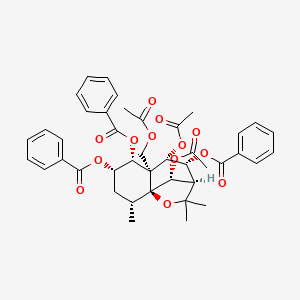

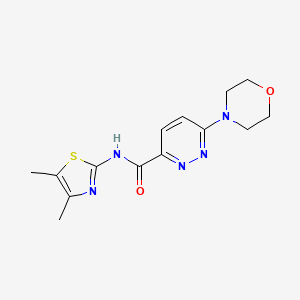

![molecular formula C24H27N3O5 B2793209 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021032-43-8](/img/structure/B2793209.png)

8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

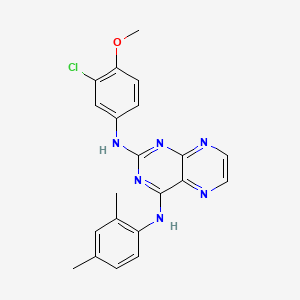

The compound “8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a type of spirohydantoin . Spirohydantoins are useful research reagents used in the synthesis of various compounds .

Molecular Structure Analysis

The molecular structure of this compound is complex. It has been suggested that the benzyl groups of a similar compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions with His136 .科学的研究の応用

Insecticidal Properties

Spirotetramat, the compound derived from 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, serves as an effective insecticide. Developed by Bayer CropScience, it is marketed under the brand name Movento. Key features include:

- Long-Lasting : Spirotetramat remains effective for up to two months, providing sustained pest control .

Chemical Synthesis

The synthesis of spirotetramat involves several steps, including catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction. The proposed method offers mild conditions, simplicity, and good yields at each stage .

Analytical Chemistry

Researchers use 8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as a reference compound in analytical thin-layer chromatography (TLC) to monitor reactions and authenticate other compounds .

Crystallography

While not directly related to applications, crystal structures of related compounds provide valuable insights for drug design and material science. Researchers have studied similar spiro compounds using X-ray crystallography .

Chemical Intermediates

The compound serves as an intermediate in the synthesis of spirotetramat. Understanding its reactivity and transformations contributes to the development of novel chemical processes.

作用機序

Target of Action

The primary target of this compound is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .

Mode of Action

The compound interacts with RIPK1 by inserting its benzyl groups into the bottom of a deep hydrophobic pocket, forming T-shaped π–π interactions with His136 . This interaction inhibits the function of RIPK1, thereby modulating the necroptosis signaling pathway .

Biochemical Pathways

The compound affects the necroptosis signaling pathway. The activation of necroptosis is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . Downstream of death receptor signaling, serine/threonine kinases, RIPK1, and receptor-interacting protein kinase 3 (RIPK3), as well as mixed lineage kinase domain-like (MLKL), which is the substrate of RIPK3, are key components in the necroptosis signaling pathway .

Result of Action

The inhibition of RIPK1 by this compound can potentially modulate the necroptosis signaling pathway, thereby influencing cell death processes . This could have therapeutic implications for various diseases, including inflammatory, neurodegenerative, infectious, and malignant diseases .

特性

IUPAC Name |

8-(3,4-dimethoxybenzoyl)-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5/c1-31-19-9-8-18(16-20(19)32-2)21(28)26-14-11-24(12-15-26)22(29)27(23(30)25-24)13-10-17-6-4-3-5-7-17/h3-9,16H,10-15H2,1-2H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMRZOHUUMWQSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(3,4-Dimethoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Fluoro-1-tosyl-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B2793138.png)

![2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2793146.png)